1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid
Overview
Description
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C12H16BrNO It is known for its unique structure, which includes a bromophenoxy group attached to a pyrrolidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine typically involves the reaction of 3-bromophenol with 2-bromoethylamine in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromophenol is replaced by the ethylamine group, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted pyrrolidine derivatives .
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors, while the pyrrolidine ring may enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Similar structure but with the bromine atom in the para position.
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: Similar structure but with the bromine atom in the ortho position.
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is unique due to the specific positioning of the bromine atom in the meta position, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and interactions compared to its analogs .
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.C2H2O4/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14;3-1(4)2(5)6/h3-5,10H,1-2,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTPXZPQCRHPSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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